Furazano[3,4-E]1,2,4-triazolo[4,3-a]pyrazin-5-amine, N-(2,5-dimethoxyphenyl)-8-methyl-
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Overview
Description
N-(2,5-dimethoxyphenyl)-N-(8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-yl)amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of phenyl, oxadiazolo, triazolo, and pyrazinyl groups, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N-(8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-yl)amine typically involves multi-step organic reactions. The process might start with the preparation of the 2,5-dimethoxyphenylamine, followed by the construction of the oxadiazolo and triazolo rings through cyclization reactions. The final step would involve the coupling of these intermediates under specific conditions, such as the presence of a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-N-(8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary from room temperature to elevated temperatures, and solvents like dichloromethane or ethanol might be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties.
Industry: Possible applications in materials science and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N-(8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-yl)amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic amines with phenyl, oxadiazolo, triazolo, and pyrazinyl groups. Examples could be:
- N-(2,5-dimethoxyphenyl)-N-(1,2,4-triazol-3-yl)amine
- N-(2,5-dimethoxyphenyl)-N-(pyrazin-2-yl)amine
Uniqueness
The uniqueness of N-(2,5-dimethoxyphenyl)-N-(8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-yl)amine lies in its specific combination of functional groups and heterocyclic rings, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H13N7O3 |
---|---|
Molecular Weight |
327.30 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-12-methyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine |
InChI |
InChI=1S/C14H13N7O3/c1-7-17-18-13-11(16-12-14(21(7)13)20-24-19-12)15-9-6-8(22-2)4-5-10(9)23-3/h4-6H,1-3H3,(H,15,16,19) |
InChI Key |
GMSIQRQNDWXKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=NON=C3N=C2NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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